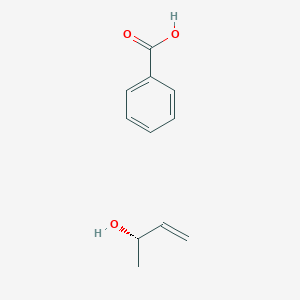![molecular formula C52H78Br2ClO9- B14369338 5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate CAS No. 90393-17-2](/img/structure/B14369338.png)
5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and long-chain fatty acid esters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate typically involves multiple steps, including halogenation, esterification, and etherification reactions. The process begins with the halogenation of phenol derivatives to introduce chlorine and bromine atoms. This is followed by esterification reactions to attach hexadecanoyloxy groups to the propan-2-yl backbone. Finally, etherification is performed to link the pentanoate moiety to the aromatic ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors or continuous flow systems to maximize efficiency.
化学反応の分析
Types of Reactions
5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of ester groups to alcohols.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dehalogenated compounds.
科学的研究の応用
5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialized materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic rings and ester groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Chloro-2-(2,4-dibromophenoxy)phenyl derivatives: These compounds share similar halogenated aromatic structures.
Hexadecanoyloxy esters: Compounds with long-chain fatty acid esters exhibit similar chemical properties.
Pentanoate esters: These compounds have comparable ester functionalities.
Uniqueness
5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate is unique due to its combination of halogenated aromatic rings and long-chain ester groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
90393-17-2 |
|---|---|
分子式 |
C52H78Br2ClO9- |
分子量 |
1042.4 g/mol |
IUPAC名 |
5-[1-[5-chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-di(hexadecanoyloxy)propan-2-yl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C52H79Br2ClO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-49(58)61-40-47(63-50(59)33-29-30-48(56)57)52(43-39-42(55)35-37-45(43)62-46-36-34-41(53)38-44(46)54)64-51(60)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-39,47,52H,3-33,40H2,1-2H3,(H,56,57)/p-1 |
InChIキー |
QXMPFCQAXCANPK-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Br)Br)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)

![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)






